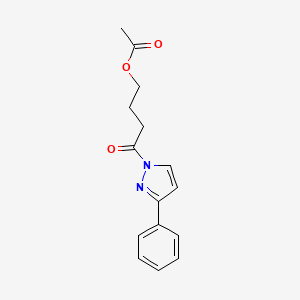
4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine to form the pyrazole ring.
Acetylation: The pyrazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like acetylcholinesterase, affecting neurotransmission.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
Uniqueness
4-Oxo-4-(3-phenyl-1H-pyrazol-1-yl)butyl acetate is unique due to its specific structural features, such as the oxo group and the acetate moiety, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Properties
CAS No. |
917761-74-1 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
[4-oxo-4-(3-phenylpyrazol-1-yl)butyl] acetate |
InChI |
InChI=1S/C15H16N2O3/c1-12(18)20-11-5-8-15(19)17-10-9-14(16-17)13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3 |
InChI Key |
XUOWEGHYOKVIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC(=O)N1C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
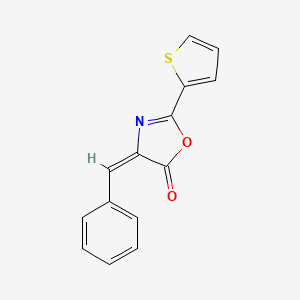
![(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
![2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol](/img/structure/B12892805.png)
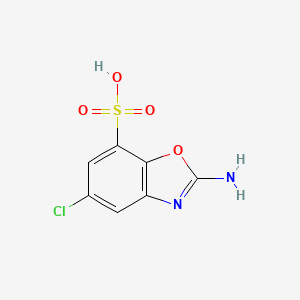
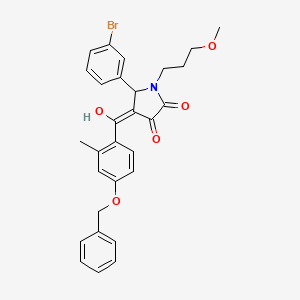
![2,6-Dimethyldibenzo[b,d]furan](/img/structure/B12892812.png)

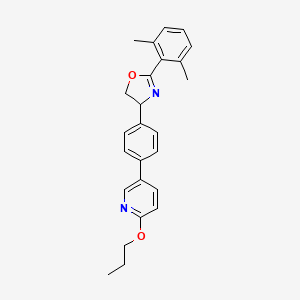
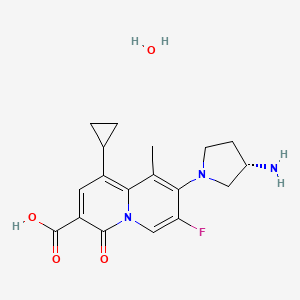

![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)
